Comprehensive Structural Characterization and Spectral Analysis of CAS 758658-96-7
Comprehensive Structural Characterization and Spectral Analysis of CAS 758658-96-7
Executive Summary & Scientific Context
In modern drug discovery, the rational design of targeted covalent inhibitors (TCIs) relies heavily on bifunctional building blocks that can selectively engage nucleophilic residues within protein binding pockets. CAS 758658-96-7 , chemically identified as 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide , is a highly versatile scaffold in this domain. It features an electrophilic α-chloroacetamide "warhead" known for its ability to undergo irreversible Michael addition or nucleophilic substitution with active-site cysteine residues[1]. Concurrently, its pyridin-3-ylmethyl moiety provides a basic, aromatic handle for hydrogen bonding and π−π stacking interactions.
From an analytical perspective, characterizing this molecule presents a specific challenge: the partial double-bond character of the tertiary amide bond restricts free rotation, leading to the formation of cis and trans rotamers in solution[2]. As a Senior Application Scientist, it is critical to approach the structural elucidation of such compounds not merely by logging spectral peaks, but by designing a self-validating analytical workflow that unambiguously differentiates conformational dynamics from chemical impurities.
Physicochemical & Structural Properties
Before initiating spectral analysis, establishing the fundamental physicochemical parameters is essential for guiding solvent selection and ionization strategies.
| Property | Value |
| CAS Registry Number | 758658-96-7 |
| IUPAC Name | 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide |
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| Monoisotopic Exact Mass | 198.0560 Da |
| SMILES String | O=C(CCl)N(C)Cc1cccnc1 |
| Key Functional Groups | Tertiary amide, α -chloroalkyl, pyridine ring |
Experimental Methodologies: Causality & Self-Validation
To ensure absolute scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every parameter choice is driven by the specific chemical nature of the chloroacetamide and the pyridine ring.
Protocol 1: High-Resolution LC-MS/MS (ESI+)
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Causality: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen of the pyridine ring ( pKa≈5.2 ) readily accepts a proton in acidic media. Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed to predictably fragment the amide bond, yielding characteristic acylium and amine ions[3].
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Step-by-Step Workflow:
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Sample Preparation: Dissolve 1.0 mg of CAS 758658-96-7 in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid (v/v). Rationale: Formic acid suppresses silanol interactions on the LC stationary phase and forces the protonation of the pyridine ring, maximizing the [M+H]+ signal.
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Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
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HRMS Acquisition: Operate the mass spectrometer at a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.
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Tandem MS (Self-Validation): Isolate the precursor ion ( m/z 199.06) and apply CID using Argon gas at a normalized collision energy of 20–40 eV. The generation of predictable b -type and y -type ions self-validates the connectivity of the tertiary amide[3].
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Protocol 2: Variable-Temperature NMR (VT-NMR) Spectroscopy
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Causality: At ambient temperature (298 K), the restricted rotation around the N−C(=O) bond causes the molecule to exist as two distinct conformers, duplicating the NMR signals. To prove these are rotamers and not synthetic impurities, VT-NMR is required[2].
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Step-by-Step Workflow:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Rationale: DMSO- d6 is chosen over CDCl 3 because its high boiling point (189 °C) allows the sample to be safely heated beyond the rotamer coalescence temperature ( Tc ).
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Ambient Acquisition: Acquire baseline 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Note the integration ratios of the duplicated peaks (typically ~60:40).
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Incremental Heating: Increase the probe temperature in 10 K increments up to 373 K. Allow 5 minutes of thermal equilibration at each step before acquiring a 16-scan 1 H spectrum.
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Coalescence & Self-Validation: As temperature increases, the duplicated peaks will broaden, coalesce, and sharpen into single time-averaged peaks. Crucial Step: Cool the sample back to 298 K and re-acquire the spectrum. The exact reappearance of the duplicated peaks proves the phenomenon is a reversible conformational dynamic, validating the purity of the sample[2].
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Spectral Data Interpretation
Nuclear Magnetic Resonance (NMR) Assignments
The tables below summarize the expected chemical shifts for the major and minor rotamers at 298 K.
Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6 , 298 K)
| Proton Environment | Major Rotamer δ (ppm) | Minor Rotamer δ (ppm) | Multiplicity | Integration |
| Pyridine H-2 (ortho to N) | 8.55 | 8.52 | d | 1H |
| Pyridine H-6 (ortho to N) | 8.50 | 8.48 | dd | 1H |
| Pyridine H-4 (para to N) | 7.70 | 7.65 | dt | 1H |
| Pyridine H-5 (meta to N) | 7.40 | 7.38 | dd | 1H |
| Py-CH 2 -N (Bridging) | 4.65 | 4.55 | s | 2H |
| Cl-CH 2 -C=O (Chloroacetyl) | 4.45 | 4.30 | s | 2H |
| N-CH 3 (N-methyl) | 3.05 | 2.85 | s | 3H |
Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6 , 298 K)
| Carbon Environment | Expected δ (ppm) | Notes |
| C=O (Amide Carbonyl) | ~166.5 | Broadened due to rotameric exchange |
| Pyridine C-2, C-6 | ~149.0, 148.5 | Aromatic C-N |
| Pyridine C-4 | ~136.0 | Aromatic C-H |
| Pyridine C-3 | ~132.5 | Quaternary aromatic carbon |
| Pyridine C-5 | ~123.5 | Aromatic C-H |
| Py-CH 2 -N | ~50.5, 48.0 | Duplicated (Major/Minor) |
| Cl-CH 2 -C=O | ~41.5, 41.0 | Duplicated (Major/Minor) |
| N-CH 3 | ~35.5, 33.5 | Duplicated (Major/Minor) |
Mass Spectrometry (ESI-MS/MS)
Under low-energy CID, the protonated molecule fragments predictably at the amide bond[3]. The isotopic pattern of the precursor ion will display a classic 3:1 ratio for m/z 199.06 ( 35 Cl) and 201.06 ( 37 Cl), confirming the presence of a single chlorine atom.
Table 4: ESI-MS/MS Fragmentation Data
| Fragment Ion ( m/z ) | Relative Abundance | Structural Assignment | Fragmentation Mechanism |
| 199.06 | 100% | [M+H]+ ( 35 Cl) | Intact protonated precursor |
| 163.08 | 15% | [M+H−HCl]+ | Loss of neutral hydrogen chloride |
| 123.09 | 85% | [C7H9N2]+ | Pyridin-3-ylmethyl-N-methyl amine cation ( y -type) |
| 76.98 | 40% | [C2H2ClO]+ | Chloroacylium cation ( b -type) |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal validation of the functional groups, particularly the highly polarized amide carbonyl.
Table 5: FT-IR Characteristic Vibrational Bands (ATR)
| Wavenumber (cm −1 ) | Intensity | Assignment |
| ~3030 | Weak | Aromatic C-H stretch (Pyridine) |
| ~2930 | Weak | Aliphatic C-H stretch (Methyl/Methylene) |
| ~1660 | Very Strong | Amide I (C=O stretch) - Characteristic of tertiary amides |
| ~1490, 1420 | Medium | Pyridine ring C=C and C=N stretching |
| ~750 | Strong | C-Cl stretch (Chloroacetyl group) |
Visualizations
The following diagrams map the logical progression of the structural elucidation and the specific gas-phase fragmentation pathways of the molecule.
Figure 1: Analytical workflow for the structural elucidation and rotamer resolution of CAS 758658-96-7.
Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway for CAS 758658-96-7.
References
- Source: MDPI (Molecules)
- Source: ACS Publications (Journal of the American Society for Mass Spectrometry)
- Source: MDPI (Molecules)
